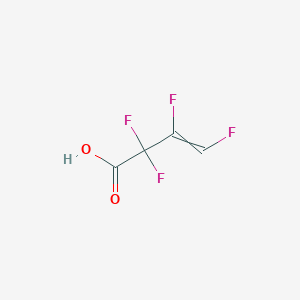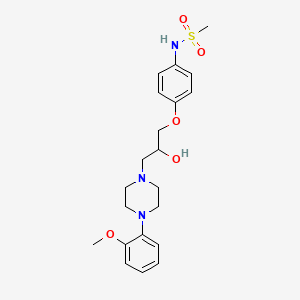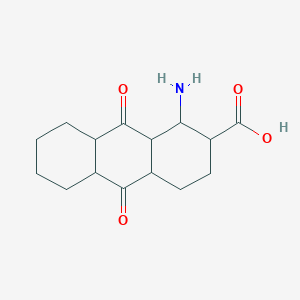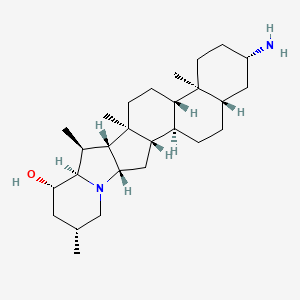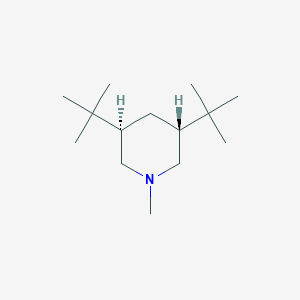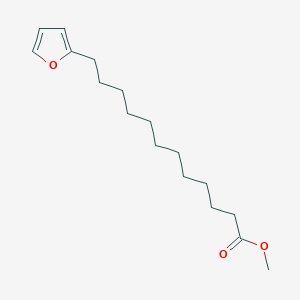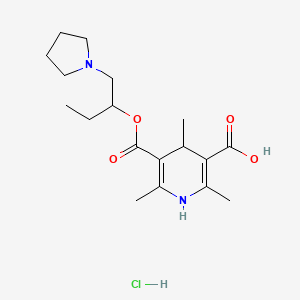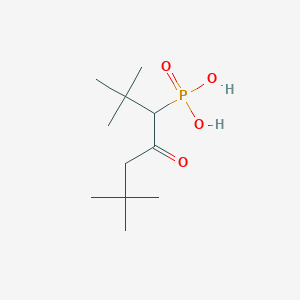
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a phosphonic acid group attached to a heptane backbone with multiple methyl groups and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethyl-4-oxoheptan-3-yl chloride with a phosphonic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphonic acid group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions may involve reagents like alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphate
- (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonate
Uniqueness
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63088-99-3 |
|---|---|
Molecular Formula |
C11H23O4P |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxoheptan-3-yl)phosphonic acid |
InChI |
InChI=1S/C11H23O4P/c1-10(2,3)7-8(12)9(11(4,5)6)16(13,14)15/h9H,7H2,1-6H3,(H2,13,14,15) |
InChI Key |
LIRLVWXGCPDQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C(C(C)(C)C)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



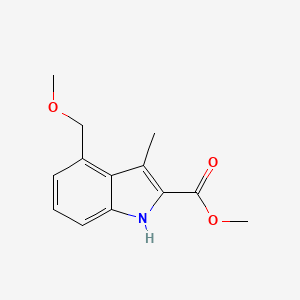
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
